2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both tetrazoles and benzoic acids. Tetrazoles are known for their stability and ability to mimic carboxylic acids, while benzoic acids are widely used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile. This reaction is often carried out in the presence of a copper catalyst under mild conditions.
Attachment to Benzoic Acid: The tetrazole ring is then attached to a benzoic acid derivative through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The tetrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazole derivatives and modified benzoic acid compounds.
Wissenschaftliche Forschungsanwendungen
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylanthranilic acid: An aromatic amino acid that is structurally similar but lacks the tetrazole ring.
Tetrazole derivatives: Compounds that contain the tetrazole ring but differ in their substituents and overall structure.
Uniqueness
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in a more versatile manner compared to its individual components.
Eigenschaften
CAS-Nummer |
59342-37-9 |
---|---|
Molekularformel |
C9H9N5O2 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-[5-(methylamino)tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C9H9N5O2/c1-10-9-11-12-13-14(9)7-5-3-2-4-6(7)8(15)16/h2-5H,1H3,(H,15,16)(H,10,11,13) |
InChI-Schlüssel |
HADZXXKJUMNBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=NN1C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.